2,6-dichloro-9-methyl-9H-purine
Overview
Description
2,6-Dichloro-9-methyl-9H-purine is a chemical compound that acts as a reagent in the synthesis of highly selective inhibitors of PI3K-δ used in the treatment of inflammatory diseases such as leukocyte-related illnesses .
Molecular Structure Analysis
The molecular formula of 2,6-dichloro-9-methyl-9H-purine is C6H4Cl2N4. The InChI code is 1S/C6H4Cl2N4/c1-12-2-9-3-4 (7)10-6 (8)11-5 (3)12/h2H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-9-methyl-9H-purine include a molecular weight of 203.03, and an InChI code of 1S/C6H4Cl2N4/c1-12-2-9-3-4 (7)10-6 (8)11-5 (3)12/h2H,1H3 .Scientific Research Applications
Synthesis and Biological Activity : 2,6-dichloro-9-methyl-9H-purine has been used in the synthesis of compounds with biological activity. For instance, its reaction with 2,6-difluorobenzyl alcohol yielded products with potential as phosphodiesterase inhibitors (Kozai & Maruyama, 1999).
Anticonvulsant Agents : Derivatives of 2,6-dichloro-9-methyl-9H-purine have been synthesized and evaluated for their anticonvulsant properties, representing a new class of compounds for seizure control (Kelley et al., 1988).
Radiolabelled Precursors : It has been used in the synthesis of radiolabelled precursors for 14C-nucleosides, playing a significant role in drug development and pharmacological studies (Valsborg et al., 1995).
Antirhinovirus Activity : Some derivatives, such as 9-benzyl-6-(dimethylamino)-9H-purines, have shown activity against rhinoviruses, suggesting potential in antiviral therapies (Kelley et al., 1988).
Antimicrobial and Antiprotozoal Activity : Modifications of 2,6-dichloro-9-methyl-9H-purine have yielded compounds with promising antimicrobial and antiprotozoal properties, showing potential in the treatment of infections (Roggen et al., 2011).
Antituberculosis Potential : Certain derivatives exhibited high activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis drugs (Bakkestuen et al., 2005).
Chemical Reactions and Catalysis : The compound has been involved in studies focusing on chemical reactions and catalysis, contributing to the development of new synthetic methods (Tumma et al., 2010).
Antimalarial Agents : In silico studies and synthesis of 2,6-dichloro-9-methyl-9H-purine analogues have shown potential as antimalarial agents, addressing drug resistance issues in malaria treatment (Verma et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-9-methylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMJNDVUIMQFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364849 | |
Record name | 2,6-dichloro-9-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-9-methyl-9H-purine | |
CAS RN |
2382-10-7 | |
Record name | 2,6-dichloro-9-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-9-methyl-9h-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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